Larotinib Mesylate Hydrate Wild-Type EGFR Potency vs. Erlotinib and Gefitinib
In a cell-free enzymatic assay, larotinib mesylate hydrate demonstrated an IC50 of 0.611 nM against wild-type EGFR. This potency is 3-fold greater than that of erlotinib and 37-fold greater than that of gefitinib, as reported in the same literature sources [1]. This quantitative difference in target engagement potency establishes a clear differentiation from these two widely used first-generation EGFR TKIs.
| Evidence Dimension | Inhibitory potency against wild-type EGFR |
|---|---|
| Target Compound Data | IC50 = 0.611 nM |
| Comparator Or Baseline | Erlotinib (IC50 ~1.8 nM), Gefitinib (IC50 ~22.6 nM) |
| Quantified Difference | 3-fold more potent than erlotinib; 37-fold more potent than gefitinib |
| Conditions | Cell-free enzymatic kinase assay |
Why This Matters
Higher wild-type EGFR potency may translate to more robust target inhibition at lower concentrations, a key consideration for in vitro and in vivo experimental design.
- [1] Liu J, Zhang H, Zhu X, Chen H, Li X, Ding Y. Phase I Trial to Evaluate the Tolerance, Pharmacokinetics and Efficacy of the Broad-Spectrum ErbB Family Inhibitor Larotinib Mesylate in Patients With Advanced Solid Tumors. Front Pharmacol. 2021;12:636324. (citing Moyer et al., 1997; Baselga and Averbuch, 2000). View Source
